- Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles, Organic Letters, 2020, 22(24), 9621-9626

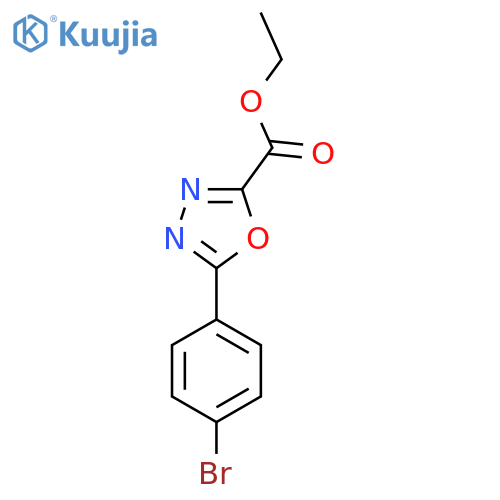

Cas no 931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate)

931760-32-6 structure

商品名:Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate, AldrichCPR

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (ACI)

- AKOS001805000

- 931760-32-6

- CS-10443

- MFCD14743926

- ETHYL5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE

- CCG-129851

- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

-

- インチ: 1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3

- InChIKey: ZOZDFQUVDQQEMJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=NN=C(C(=O)OCC)O1

計算された属性

- せいみつぶんしりょう: 295.97965g/mol

- どういたいしつりょう: 295.97965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM529998-1g |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 97% | 1g |

$317 | 2024-07-19 | |

| TRC | E904473-50mg |

Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 50mg |

$ 210.00 | 2022-06-05 | ||

| TRC | E904473-10mg |

Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 10mg |

$ 50.00 | 2022-06-05 | ||

| A2B Chem LLC | AI62282-250mg |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 98% | 250mg |

$104.00 | 2024-07-18 | |

| abcr | AB594608-1g |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate; . |

931760-32-6 | 1g |

€426.10 | 2024-07-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY332-100mg |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 95% | 100mg |

¥259.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY332-250mg |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 95% | 250mg |

¥605.0 | 2024-04-16 | |

| A2B Chem LLC | AI62282-100mg |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 98% | 100mg |

$51.00 | 2024-07-18 | |

| Aaron | AR00II6U-1g |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 98% | 1g |

$226.00 | 2025-02-13 | |

| Aaron | AR00II6U-5g |

ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

931760-32-6 | 98% | 5g |

$1130.00 | 2024-07-18 |

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: tert-Butanol Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: 1,2-Dichloroethane ; 5 min, 0 °C

1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C

1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C

リファレンス

- N-Heterocyclic Carbene-Catalyzed Cyclization of Aldehydes with α-Diazo Iodonium Triflate: Facile Access to 2,5-Disubstituted 1,3,4-Oxadiazoles, Organic Letters, 2021, 23(11), 4185-4190

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Tosyl chloride ; 18 h, rt

1.2 Reagents: Tosyl chloride ; 18 h, rt

リファレンス

- Synthesis, fungicidal activity, and 3D-QSAR of tetrazole derivatives containing phenyloxadiazole moieties, Bioorganic & Medicinal Chemistry Letters, 2021, 34,

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Phosphorus oxychloride ; 3 h, 90 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- Design and synthesis of 2,5-disubstituted oxadiazole as novel PTP1B inhibitors, International Journal of Pharmaceutical and Phytopharmacological Research, 2014, 3(5), 383-386

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 12 h, 25 °C

リファレンス

- Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives, ACS Omega, 2021, 6(40), 26699-26706

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 12 h, rt

リファレンス

- Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, rt

リファレンス

- Method for synthesizing 1,3,4-oxadiazole heterocyclic compound and its application in preparation of drug, China, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 8 h, rt

1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt

1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt

リファレンス

- Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxadiazoles Provide Direct Access to Versatile Polyheterocyclic Ketopiperazines Containing a Spiro-oxirane Moiety, Organic Letters, 2015, 17(3), 438-441

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, 0 °C → rt

1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt

1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt

リファレンス

- Preparing method and application of 1,3,4-oxadiazole oxime derivative for controlling plant diseases, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, -10 °C; 8 h, rt

1.2 Reagents: Tosyl chloride ; 12 h, rt

1.2 Reagents: Tosyl chloride ; 12 h, rt

リファレンス

- Oxazolyl steroid derivative for controlling plant pests, China, , ,

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Raw materials

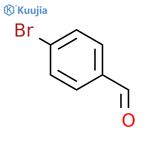

- 4-Bromobenzaldehyde

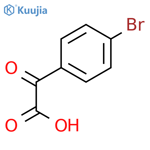

- 2-(4-Bromophenyl)-2-oxoacetic acid

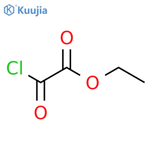

- ethyl 2-chloro-2-oxo-acetate

- 1,2-Benziodoxole-1(3H)-acetic acid, α-diazo-3-oxo-, ethyl ester

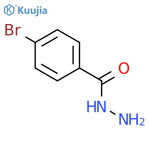

- 4-Bromobenzohydrazide

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Preparation Products

Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 関連文献

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate) 関連製品

- 1361670-80-5(6,2',3',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)

- 2580250-80-0(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoic acid)

- 476464-69-4(N-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide)

- 82331-14-4(methyl 2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanylacetate)

- 2229622-26-6(1-methyl-4-(pyrrolidin-3-yl)methyl-1H-indole)

- 1368932-32-4(2-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-ylacetic acid)

- 83330-28-3(2-(furan-2-yl)-5-methyl-1H-benzimidazole)

- 1806135-54-5(Ethyl 3-hydroxy-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate)

- 2098133-65-2(2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one)

- 613-46-7(naphthalene-2-carbonitrile)

推奨される供給者

atkchemica

(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):219.0